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Abstract

4-Amino-2-methylbut-2-enoic acid, also known as 2-MeTACA, is a synthetic unsaturated
amino acid analogue. While its definitive crystal structure remains to be elucidated, its chemical
properties, synthetic pathways, and biological interactions have been subject to scientific
inquiry. This document provides a comprehensive overview of the current knowledge on 4-
Amino-2-methylbut-2-enoic acid, with a focus on its chemical characteristics, detailed
synthetic protocols, and its role as a pharmacological tool in the study of GABA receptors. All
guantitative data are presented in structured tables, and key experimental and logical
workflows are visualized using diagrams.

Chemical and Physical Properties

4-Amino-2-methylbut-2-enoic acid is a small molecule with the chemical formula C5SH9NO2.
[1] Its structure features a butenoic acid backbone with an amino group at the 4-position and a
methyl group at the 2-position. The presence of the double bond between the second and third
carbon atoms results in (E) and (Z) isomers, with the (E) or trans isomer being the more
commonly referenced form in the literature.[1]
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Property Value Source
Molecular Formula C5H9NO2 PubChem[1]
Molecular Weight 115.13 g/mol PubChem[1]
(E)-4-amino-2-methylbut-2-
IUPAC Name ) ) PubChem[1]
enoic acid
CAS Number 69169-58-0 PubChem[1]
Canonical SMILES C/C(=C\CN)/C(=0)0O PubChem[1]
TVVRNFOZHWBSAV-
InChl Key PubChem[1]
DUXPYHPUSA-N
Computed XLogP3 -2.8 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor
3 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]

Experimental Protocols: Synthesis

The synthesis of 4-Amino-2-methylbut-2-enoic acid and its derivatives has been described in
the literature. A common approach involves the modification of a protected 4-aminobutanoate
precursor. The following protocol is a generalized representation based on these methods.

General Synthesis of 4-Amino-2-(substituted methyl)-2-
butenoic acids

This protocol describes a multi-step synthesis to obtain 4-amino-2-(substituted methyl)-2-
butenoic acids, where the methyl group can be further functionalized.

Step 1: Protection of the Starting Material The synthesis often commences with a protected
form of a 4-aminobutanoate, for instance, Cbz-protected tert-butyl 4-aminobutanoate. This
protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions in the
subsequent steps.
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Step 2: a-Carbon Functionalization Successive substitutions are carried out at the alpha-
carbon (C2). This typically involves the introduction of a phenylseleno group followed by a
hydroxymethyl group. The phenylseleno group serves as a good leaving group in the
subsequent elimination step.

Step 3: Selenoxide Elimination The crucial double bond is introduced via an elimination
reaction. The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to
form the a,B-unsaturated ester. This step has been observed to proceed with a high degree of
stereoselectivity, yielding the desired (E)-isomer as the primary product.[2]

Step 4: (Optional) Halide Substitution If substituted methyl groups are desired, the
hydroxymethyl group can be converted to a halide (e.g., fluoro, chloro) through appropriate
halogenating agents.

Step 5: Deprotection In the final step, the protecting groups on the amino and carboxyl
functionalities are removed to yield the final 4-amino-2-(substituted methyl)-2-butenoic acid.
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Synthesis Workflow for 4-Amino-2-(substituted methyl)-2-butenoic acids

Chz-protected tert-butyl 4-aminobutanoate

:

a-Carbon Functionalization
(Phenylseleno and Hydroxymethyl group addition)

i

Selenoxide Elimination
(Formation of C2=C3 double bond)

l

Optional Halide Substitution
(at the hydroxymethyl group)

i

Deprotection

4-Amino-2-(substituted methyl)-2-butenoic acid

Click to download full resolution via product page
A generalized workflow for the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids.

Biological Activity and Signaling Pathways

4-Amino-2-methylbut-2-enoic acid (2-MeTACA) has been investigated for its interaction with
y-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors
in the central nervous system. Specifically, its effects on GABAC receptors, a subtype of
ionotropic GABA receptors, have been characterized.
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Studies on recombinant rat GABAC receptors expressed in Xenopus oocytes have revealed
that 2-MeTACA exhibits differential activity towards various p subunits. It has been shown to
have no agonist or antagonist effect at rat p3 GABAC receptors, even at concentrations up to
300 pM.[3] This lack of activity is attributed to steric hindrance from the methyl group at the C2
position, which prevents effective binding to the ligand-binding site of the p3 subtype.[3] In
contrast, 2-MeTACA does show activity at p1 and p2 GABAC receptors, making it a useful
pharmacological tool to functionally differentiate between p receptor subtypes.[3]

Interaction of 2-MeTACA with GABAC Receptor Subtypes

Ligand

2-MeTACA

GABAC Receptor Subtypes

Activity

Binding and Modulation No Binding (Steric Hindrance)

Click to download full resolution via product page
A diagram illustrating the differential interaction of 2-MeTACA with GABAC receptor subtypes.

Conclusion and Future Directions

4-Amino-2-methylbut-2-enoic acid is a valuable chemical entity for probing the structure-
activity relationships of GABA receptor ligands. While its own crystal structure has not been
reported, the synthetic routes to this and related compounds are established. The differential
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effects of 2-MeTACA on GABAC receptor subtypes highlight the subtleties of ligand-receptor
interactions and provide a basis for the design of more selective pharmacological agents.
Future research efforts could be directed towards obtaining high-quality crystals of 4-Amino-2-
methylbut-2-enoic acid to solve its three-dimensional structure through X-ray crystallography.
This would provide invaluable insights into its conformation and could aid in the computational
design of novel ligands for GABA receptors, potentially leading to new therapeutic agents for
neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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